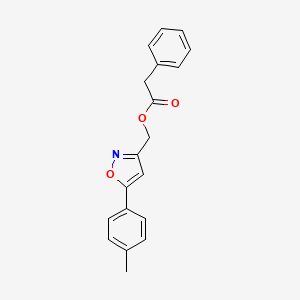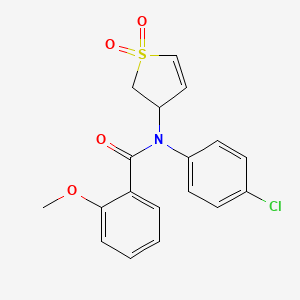![molecular formula C17H17NO5S B2752447 [2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 455309-55-4](/img/structure/B2752447.png)
[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, also known as DMPO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DMPO is a pyridine derivative that has been synthesized and studied extensively for its unique properties and potential uses.
Applications De Recherche Scientifique
Antiproliferative Effects and DNA/Protein Binding Properties
This compound and its analogs have been investigated for their antiproliferative effects and DNA/protein binding properties. For instance, dinuclear gold(III) oxo complexes with bipyridyl ligands have shown potential as cytotoxic and anticancer agents. Their interactions with model proteins and DNA were analyzed, revealing significant reactivity and peculiar differences in DNA reactivity, which are critical for understanding their mechanism of action and potential therapeutic applications (Casini et al., 2006).
Synthesis of Tetrasubstituted Thiophenes
The compound's structure facilitates the synthesis of tetrasubstituted thiophenes, showcasing its utility in organic synthesis. A one-pot multicomponent protocol developed for this synthesis emphasizes the compound's role in creating structurally complex and functionally diverse molecules, which could have implications in materials science and pharmaceuticals (Sahu et al., 2015).
Development of Novel Therapeutics
The exploration of this compound has led to the development of novel therapeutics, particularly in the context of overcoming drug resistance in cancer treatments. A notable example is the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against various cancer cell lines. These derivatives have the potential to address the rapid development of multiple drug resistances in cancer treatments, offering a new avenue for therapeutic intervention (Das et al., 2009).
Chemiluminescence in Analytical Chemistry
Additionally, the structural features of this compound have found applications in the development of chemiluminescent probes, which are valuable in analytical chemistry for detecting biological and chemical substances. The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence provide insights into the potential use of similar compounds in creating sensitive and selective analytical tools (Watanabe et al., 2010).
Propriétés
IUPAC Name |
[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-11-6-7-15(22-2)13(9-11)14(19)10-23-17(20)12-5-4-8-18-16(12)24-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFHESNXURPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57259038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate](/img/structure/B2752364.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)
![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)